Cas no 2228732-81-6 (5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine)

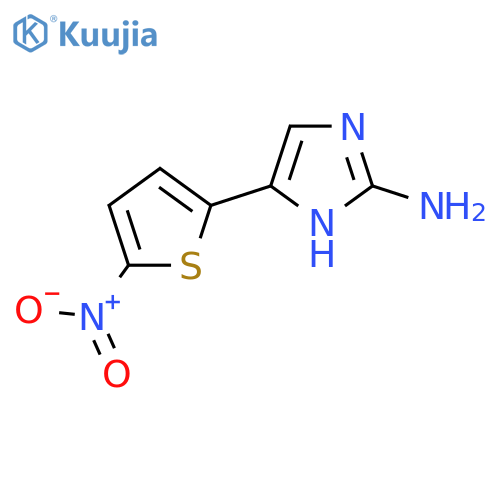

2228732-81-6 structure

商品名:5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine

5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine

- 2228732-81-6

- EN300-1819268

-

- インチ: 1S/C7H6N4O2S/c8-7-9-3-4(10-7)5-1-2-6(14-5)11(12)13/h1-3H,(H3,8,9,10)

- InChIKey: WQTYPUXNWYCGOR-UHFFFAOYSA-N

- ほほえんだ: S1C(=CC=C1C1=CN=C(N)N1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 210.02114662g/mol

- どういたいしつりょう: 210.02114662g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 129Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1819268-0.25g |

5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine |

2228732-81-6 | 0.25g |

$1366.0 | 2023-09-19 | ||

| Enamine | EN300-1819268-1.0g |

5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine |

2228732-81-6 | 1g |

$1485.0 | 2023-06-01 | ||

| Enamine | EN300-1819268-0.05g |

5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine |

2228732-81-6 | 0.05g |

$1247.0 | 2023-09-19 | ||

| Enamine | EN300-1819268-5.0g |

5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine |

2228732-81-6 | 5g |

$4309.0 | 2023-06-01 | ||

| Enamine | EN300-1819268-0.5g |

5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine |

2228732-81-6 | 0.5g |

$1426.0 | 2023-09-19 | ||

| Enamine | EN300-1819268-10.0g |

5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine |

2228732-81-6 | 10g |

$6390.0 | 2023-06-01 | ||

| Enamine | EN300-1819268-0.1g |

5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine |

2228732-81-6 | 0.1g |

$1307.0 | 2023-09-19 | ||

| Enamine | EN300-1819268-2.5g |

5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine |

2228732-81-6 | 2.5g |

$2912.0 | 2023-09-19 | ||

| Enamine | EN300-1819268-5g |

5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine |

2228732-81-6 | 5g |

$4309.0 | 2023-09-19 | ||

| Enamine | EN300-1819268-1g |

5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine |

2228732-81-6 | 1g |

$1485.0 | 2023-09-19 |

5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

2228732-81-6 (5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine) 関連製品

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬